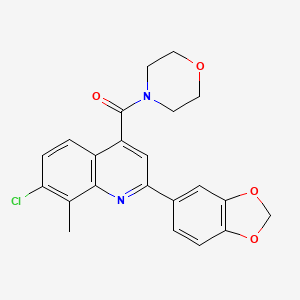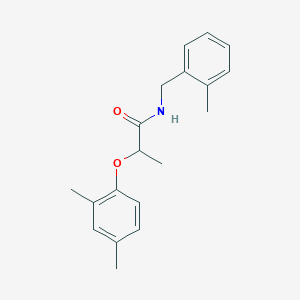
N-cyclopropyl-3,4-difluorobenzamide
Vue d'ensemble
Description
N-cyclopropyl-3,4-difluorobenzamide (CFB) is a chemical compound that has been extensively studied for its potential use in scientific research. CFB is a small molecule that can easily penetrate cell membranes, making it a useful tool for investigating cellular processes. In
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3,4-difluorobenzamide is not fully understood, but it is thought to act as a modulator of ion channels and enzymes. N-cyclopropyl-3,4-difluorobenzamide has been shown to bind to the TRPV1 channel and inhibit its activity, leading to a decrease in pain sensation. It has also been shown to inhibit the activity of fatty acid amide hydrolase, leading to an increase in endocannabinoid levels.
Biochemical and Physiological Effects
N-cyclopropyl-3,4-difluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease pain sensation in animal models, making it a potential therapeutic agent for pain management. N-cyclopropyl-3,4-difluorobenzamide has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory conditions. Additionally, N-cyclopropyl-3,4-difluorobenzamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-3,4-difluorobenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for investigating cellular processes. It is also relatively easy to synthesize and can be produced on a large scale. However, N-cyclopropyl-3,4-difluorobenzamide does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-cyclopropyl-3,4-difluorobenzamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-cyclopropyl-3,4-difluorobenzamide. One area of interest is the development of N-cyclopropyl-3,4-difluorobenzamide derivatives with improved solubility and longer half-lives. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-3,4-difluorobenzamide and its effects on ion channels and enzymes. Finally, N-cyclopropyl-3,4-difluorobenzamide could be investigated as a potential therapeutic agent for pain management, inflammation, and epilepsy.
Conclusion
In conclusion, N-cyclopropyl-3,4-difluorobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to modulate the activity of ion channels and enzymes, leading to several biochemical and physiological effects. While N-cyclopropyl-3,4-difluorobenzamide has some limitations, it has several advantages for use in lab experiments. Future research on N-cyclopropyl-3,4-difluorobenzamide could lead to the development of new therapeutic agents and a better understanding of cellular processes.
Applications De Recherche Scientifique
N-cyclopropyl-3,4-difluorobenzamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitters, and enzymes. N-cyclopropyl-3,4-difluorobenzamide has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel and the TRPV1 channel. It has also been used to study the function of the enzyme fatty acid amide hydrolase, which plays a role in the metabolism of endocannabinoids.
Propriétés
IUPAC Name |
N-cyclopropyl-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSMKQZUFLSCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4698428.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4698448.png)
![({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4698474.png)
![2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4698476.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4698482.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4698507.png)
![5,6-dimethyl-2-[(2-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4698513.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4698520.png)
![1-[2-(2-chlorophenoxy)ethyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4698524.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4698544.png)